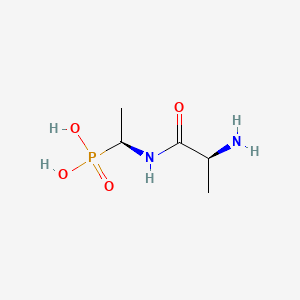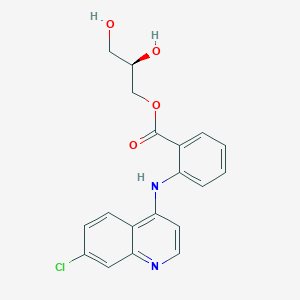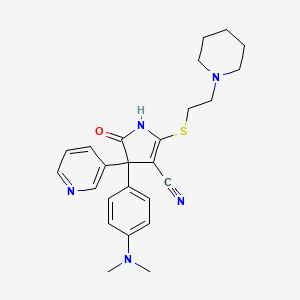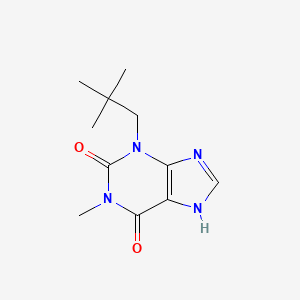
5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-6-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-6-fluoro- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the thiazolo[3,2-a]pyrimidine family, which is known for its structural similarity to purine bases, making it a potential purine antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-6-fluoro- typically involves the cyclization of S-alkylated derivatives. The initial step includes the reaction of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides to form S-alkylated derivatives. These derivatives undergo intramolecular cyclization under different temperatures to yield the desired thiazolo[3,2-a]pyrimidin-5-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-6-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as nitro or sulfonic acid derivatives.
Reduction: Reduction of nitro groups to amino groups is a common transformation.
Substitution: Halogenation and alkylation reactions are frequently performed on this compound.
Common Reagents and Conditions
Oxidation: Nitric acid and sulfuric acid mixtures are used for nitration.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed for reduction.
Substitution: Halogenating agents like bromine or chlorine and alkylating agents such as alkyl halides are used.
Major Products Formed
Oxidation: Nitro and sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and alkylated thiazolo[3,2-a]pyrimidines.
Scientific Research Applications
5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-6-fluoro- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antitubercular activities.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-6-fluoro- involves its interaction with biological targets such as enzymes and receptors. Its structural similarity to purine bases allows it to act as a purine antagonist, inhibiting the function of enzymes involved in DNA and RNA synthesis. This inhibition can lead to antibacterial and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
5H-Thiazolo(3,2-a)pyrimidin-5-one: Lacks the 2,3-dihydro-6-fluoro- substitution.
5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one: Another derivative with different substituents.
2-Substituted Thiazolo[3,2-a]pyrimidines: Various derivatives with substitutions at the 2-position.
Uniqueness
5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-6-fluoro- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolo[3,2-a]pyrimidine derivatives .
Properties
CAS No. |
139670-61-4 |
|---|---|
Molecular Formula |
C6H5FN2OS |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
6-fluoro-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H5FN2OS/c7-4-3-8-6-9(5(4)10)1-2-11-6/h3H,1-2H2 |
InChI Key |
XGRCKEXQDZKAQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine](/img/structure/B15184204.png)









